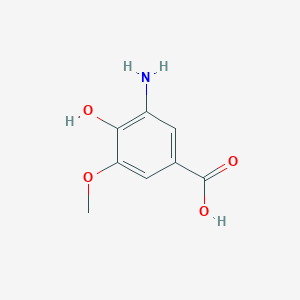

3-Amino-4-hydroxy-5-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-hydroxy-5-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a member of the class of benzoic acids .

Synthesis Analysis

The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid involves a mixture of 5-nitrovanillic acid, palladium on carbon (10% Pd/C), and 37% hydrochloric acid in ethanol. The mixture is stirred at room temperature under H2 overnight. After filtration, the solvent is evaporated to dryness, affording the product as a white powder .Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxy-5-methoxybenzoic acid can be represented by the empirical formula C8H9NO3 . The molecular weight is 167.16 .Chemical Reactions Analysis

3-Amino-4-hydroxy-5-methoxybenzoic acid is suitable for solution phase peptide synthesis . It is also used as a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-hydroxy-5-methoxybenzoic acid include a melting point of 180-185 °C . The enthalpy of sublimation is 136.1 ± 1.0 kJ/mol, and the enthalpy of fusion is 22.4 kJ/mol at 456.9 K .科学的研究の応用

1. Enzyme Inhibition and Biological Activity

3-Amino-4-hydroxy-5-methoxybenzoic acid exhibits significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. This suggests potential therapeutic applications in managing disorders like diabetes and other metabolic syndromes. It was identified alongside other compounds in a study examining the leaves of Cyclocarya paliurus, a plant known for its medicinal properties (Li et al., 2008).

2. Interaction with Catechol O-methyltransferase (COMT)

This compound was synthesized for its potential as an affinity-labeling reagent for COMT, an enzyme involved in the methylation of catechols. It demonstrated noncompetitive inhibition of COMT, indicating its potential for exploring the structural and functional aspects of this enzyme in biomedical research (Borchardt & Huber, 1982).

3. Encapsulation in Nanoparticles

In the field of food science, 3-Amino-4-hydroxy-5-methoxybenzoic acid (in the form of vanillic acid) has been successfully encapsulated into layered double hydroxide (LDH) to produce nanohybrids. This method is significant for controlled flavor release in food products, offering potential advancements in food processing and preservation techniques (Hong, Oh & Choy, 2008).

4. Studies in Microbial Metabolism

Research exploring the microbial metabolism of aromatic acids revealed that 3-Amino-4-hydroxy-5-methoxybenzoic acid is a product of the degradation of specific benzoic acids by Pseudomonas putida. This offers insights into microbial pathways and their potential applications in bioremediation and biochemical production (Donnelly & Dagley, 1980).

5. Application in Drug Development and Synthesis

This compound is relevant in the synthesis of various pharmaceutical intermediates. For instance, its derivatives are utilized in the synthesis of amisulpride, an antipsychotic medication. Understanding its role in these syntheses can contribute to improved drug development processes (Wang Yu, 2008).

作用機序

Target of Action

It is known that this compound is a derivative of benzoic acid, which has been reported to have antimicrobial properties . Therefore, it is possible that this compound may interact with microbial cells or enzymes as its primary targets.

Biochemical Pathways

This could lead to the inhibition of microbial growth or even cell death .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its potential antimicrobial properties, it may lead to the disruption of microbial cell walls, inhibition of essential enzymes, and ultimately, the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Amino-4-hydroxy-5-methoxybenzoic acid may be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s antimicrobial activity could be enhanced or diminished by the presence of other antimicrobial agents. Its stability could also be affected by exposure to light, heat, or certain chemicals .

Safety and Hazards

将来の方向性

3-Amino-4-hydroxy-5-methoxybenzoic acid has potential applications in the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . It is also used in the synthesis of carbazole alkaloids mukonine and mukonidine , indicating its potential in the development of new pharmaceuticals.

特性

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLOPJCGAMGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxy-5-methoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2740936.png)

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)

![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

![3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)